REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:6][C:5](=[O:7])[N:4]([CH3:8])[C:3]1=[NH:9].[Cl:10][C:11]1[CH:12]=[C:13]([N:17]=[C:18]=[O:19])[CH:14]=[CH:15][CH:16]=1>O1CCCC1>[Cl:10][C:11]1[CH:12]=[C:13]([NH:17][C:18]([N:9]=[C:3]2[N:4]([CH3:8])[C:5](=[O:7])[CH2:6][N:2]2[CH3:1])=[O:19])[CH:14]=[CH:15][CH:16]=1
|
Name
|
|
Quantity
|
6.35 g
|
Type
|
reactant
|
Smiles
|
CN1C(N(C(C1)=O)C)=N
|
Name
|
|
Quantity
|
7.85 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)N=C=O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred at room temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution is evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue is crystallized from acetonitrile
|
Type
|
CUSTOM
|
Details
|
Two recrystallizations from acetonitrile - ether
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)NC(=O)N=C1N(CC(N1C)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |